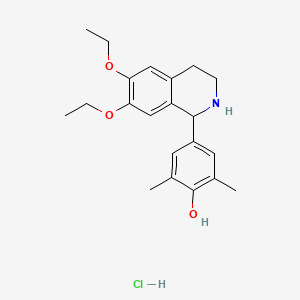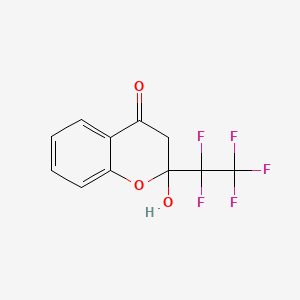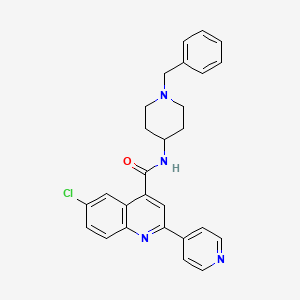
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction is used to form the tetrahydroisoquinoline core, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the final product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Uniqueness
What sets 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and therapeutic potential. The presence of the diethoxy groups and the dimethylphenol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C21H28ClNO3 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-5-24-18-11-15-7-8-22-20(17(15)12-19(18)25-6-2)16-9-13(3)21(23)14(4)10-16;/h9-12,20,22-23H,5-8H2,1-4H3;1H |
Clave InChI |
ZTVOCRZCGDOIQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)C)O)C)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)

![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
